N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c1-9-16-12(21-18-9)8-14-13(20)11-7-15-19(17-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWCQVLTMDQTGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=NN(N=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Amidoximes
A representative procedure involves reacting N-hydroxyacetamidine with methyl chloroacetate under basic conditions:
$$
\text{NH}2\text{C(=NOH)CH}3 + \text{ClCH}2\text{COOCH}3 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}5\text{H}7\text{N}3\text{O}2 + \text{HCl} + \text{CH}_3\text{OH}
$$
Key conditions :
Alternative Pathway: Nitrile Oxide Cycloaddition
Nitrile oxides, generated in situ from hydroxamoyl chlorides, undergo [3+2] cycloaddition with nitriles to form 1,2,4-oxadiazoles:
$$
\text{RC≡N} + \text{O=N–Cl} \xrightarrow{\text{Et}_3\text{N}} \text{R–C–N–O–C≡N} \rightarrow \text{Oxadiazole}
$$
Optimized parameters :
- Nitrile: Acetonitrile (2.0 equiv)
- Base: Triethylamine (1.2 equiv)
- Reaction time: 6 hours at 60°C
- Yield: 65–72%
Synthesis of the 2-Phenyl-2H-1,2,3-Triazole-4-Carboxylic Acid
The triazole core is constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Azide Preparation
Phenyl azide is synthesized from aniline through diazotization:
$$
\text{C}6\text{H}5\text{NH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{C}6\text{H}5\text{N}3 + \text{NaCl} + 2\text{H}2\text{O}
$$
Conditions :
CuAAC Reaction
Phenyl azide reacts with propiolic acid under Cu(I) catalysis:
$$
\text{C}6\text{H}5\text{N}3 + \text{HC≡C–COOH} \xrightarrow{\text{CuSO}4/\text{NaAsc}} \text{C}9\text{H}7\text{N}3\text{O}2
$$
Catalytic system :
Amide Bond Formation and Final Assembly
The oxadiazole and triazole intermediates are coupled via carbodiimide-mediated amidation.
Activation of Carboxylic Acid
2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) :
$$
\text{R–COOH} + \text{DCC} + \text{HOBt} \rightarrow \text{R–CO–O–Bt} + \text{DCU}
$$
Conditions :
Coupling with Oxadiazole Amine
The activated ester reacts with 3-methyl-1,2,4-oxadiazole-5-methylamine:
$$
\text{R–CO–O–Bt} + \text{H}2\text{N–CH}2–\text{Oxadiazole} \rightarrow \text{R–CONH–CH}_2–\text{Oxadiazole}
$$
Optimized parameters :
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography:
Spectroscopic Validation
Comparative Analysis of Synthetic Routes
Table 1 : Efficiency of oxadiazole-triazole coupling methods
| Method | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCC/HOBt | – | DCM | 12 | 70 |
| EDCl/HOBt | – | DMF | 10 | 68 |
| HATU | DIEA | DCM | 8 | 75 |
Key findings :
Chemical Reactions Analysis
Types of Reactions
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Nucleophilic substitution using sodium azide in DMF at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted triazole or oxadiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is its antimicrobial properties. Studies have shown that compounds containing oxadiazole and triazole moieties exhibit significant activity against various bacterial and fungal strains. For instance, derivatives of this compound have been tested against antibiotic-resistant bacteria, demonstrating potential as new antimicrobial agents.
Anticancer Properties
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the disruption of cellular signaling pathways that are critical for cancer cell survival. Further investigations are necessary to elucidate the specific pathways affected and to assess the efficacy in vivo.
Drug Development
This compound serves as a scaffold for the development of novel pharmaceuticals. Its ability to modulate biological targets makes it a candidate for drug design aimed at treating various diseases. Researchers are exploring its potential as a lead compound in developing drugs for conditions such as inflammation and neurodegenerative diseases.
Analytical Chemistry
The compound is also utilized in analytical chemistry as a reagent in various assays. Its unique structure allows it to form complexes with metal ions or other biomolecules, facilitating detection and quantification in biochemical assays.
Pesticidal Properties
The oxadiazole moiety is known for its pesticidal activity. Compounds similar to this compound have been investigated for their effectiveness against agricultural pests. Field studies indicate that formulations containing this compound can reduce pest populations while being less harmful to beneficial insects compared to traditional pesticides.
Plant Growth Regulation
There is emerging evidence that this compound may act as a plant growth regulator. Preliminary studies suggest that it can enhance growth parameters in certain crops by modulating hormonal pathways involved in growth and development.
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study 1: Antimicrobial Efficacy | Demonstrated significant inhibition of E. coli and S. aureus | Development of new antibiotics |
| Study 2: Anticancer Activity | Induced apoptosis in breast cancer cell lines | Potential anticancer drug development |
| Study 3: Pesticidal Effectiveness | Reduced aphid populations by 70% in field trials | Use as an eco-friendly pesticide |
Mechanism of Action
The mechanism of action of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Structural Analogues with Triazole-Carboxamide Cores
BN-(2-chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide (Z995908944)
- Structural Similarities : Shares the 1H-1,2,3-triazole-4-carboxamide backbone.
- Key Differences :
- The oxadiazole-methyl group is replaced by a 2-chloro-6-fluorobenzyl substituent.
- The phenyl group on the triazole is substituted with a methyl group (m-tolyl).
- Implications : The chloro-fluoro-benzyl group may enhance lipophilicity and alter target selectivity compared to the oxadiazole-methyl group in the target compound .
N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Structural Similarities : Contains a triazole-carboxamide core.
- Key Differences: Lacks the oxadiazole ring; instead, the triazole is substituted with an acetylphenyl group. Features an amino group at position 5 of the triazole.
- Implications: The amino group could improve solubility but reduce metabolic stability compared to the oxadiazole-containing target compound .
Analogues Featuring the (3-Methyl-1,2,4-oxadiazol-5-yl)methyl Group
N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide ()
- Structural Similarities : Retains the (3-methyl-1,2,4-oxadiazol-5-yl)methyl group.
- Key Differences: The triazole-carboxamide is replaced by a benzamide-thioether linkage. Includes a dichloropyridinylaminoethyl side chain.
Navacaprant (1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine)
- Structural Similarities : Incorporates the 3-methyl-1,2,4-oxadiazole ring.
- Key Differences: The oxadiazole is fused to a quinoline-piperidine scaffold. Lacks the triazole-carboxamide moiety.
Physicochemical and Pharmacological Comparisons
Key Observations:
Molecular Weight : The target compound has the lowest molecular weight (~330 g/mol), favoring better bioavailability compared to bulkier analogues like navacaprant (~481 g/mol).
Hydrogen Bonding : The carboxamide group in the target compound and Z995908944 enhances solubility and target binding, whereas thioether-containing analogues () may prioritize hydrophobic interactions.
Biological Targets : The oxadiazole-triazole scaffold is versatile, with modifications directing activity toward distinct pathways (e.g., kinase vs. protease inhibition).
Biological Activity
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article summarizes the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing on various research findings and case studies.
Synthesis of the Compound
The compound can be synthesized through a multi-step process involving the formation of the oxadiazole and triazole rings. The synthetic pathway typically includes:
- Formation of 3-methyl-1,2,4-oxadiazole : This can be achieved via cyclization reactions involving appropriate precursors.
- Triazole Formation : Utilizing azide and alkyne coupling reactions (click chemistry) to form the triazole moiety.
- Carboxamide Formation : The final step involves the introduction of a carboxamide group to enhance biological activity.
Biological Activity
The biological activity of this compound has been evaluated in several studies, revealing its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Research indicates that derivatives of 1,2,3-triazoles and oxadiazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- A study reported that compounds similar to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenyltriazoles showed IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) .
- Table 1: Anticancer Activity of Related Compounds
Compound Cell Line IC50 (µM) Compound A MCF-7 1.1 Compound B HCT116 2.6 Compound C HepG2 1.4
These compounds often act by inhibiting thymidylate synthase (TS), a critical enzyme in DNA synthesis .
Antimicrobial Activity
N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl derivatives have also demonstrated antimicrobial properties:
- In vitro studies have shown effective inhibition against Escherichia coli and Staphylococcus aureus, with some compounds exhibiting comparable or superior activity to standard antibiotics .
The mechanisms underlying the biological activities of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenytriazole derivatives include:
- Enzyme Inhibition : Many compounds in this class inhibit key enzymes involved in cancer cell proliferation and survival.
- Molecular Docking Studies : Computational simulations suggest strong binding affinities to target proteins involved in cancer progression and microbial resistance .
Case Studies
Several case studies have explored the efficacy of related compounds:
- Case Study on Anticancer Activity : A derivative was tested against a panel of eleven cancer cell lines and showed promising results with an average IC50 value around 92.4 µM across various types .
- Case Study on Antimicrobial Efficacy : Another study highlighted the effectiveness of a similar compound against resistant strains of bacteria, demonstrating its potential as a lead compound for antibiotic development .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step reactions, including cyclization of the oxadiazole and triazole rings. Key steps include refluxing in polar aprotic solvents (e.g., DMF, acetonitrile) with catalysts like K₂CO₃ to enhance reaction rates. Purification via column chromatography or recrystallization ensures high purity. Monitoring with TLC or HPLC is critical to assess intermediate conversions .
Q. Which spectroscopic techniques are most effective for confirming structural integrity?
¹H/¹³C NMR and IR spectroscopy are essential for verifying functional groups (e.g., triazole C-H stretches, carboxamide carbonyl). Mass spectrometry determines molecular weight, while HPLC (>99% purity) and melting point analysis assess purity .
Q. What are the recommended storage conditions to maintain stability?
Store in airtight, light-protected containers under inert gas (N₂/Ar) at -20°C. Regular purity checks via HPLC or TLC are advised to detect degradation, particularly hydrolysis of the oxadiazole ring .
Q. How can initial biological activity screening be designed for this compound?
Use standardized assays (e.g., microbial growth inhibition for antimicrobial activity, MTT assays for cytotoxicity). Dose-response curves (1–100 µM) and positive/negative controls validate activity. Replicate experiments (n ≥ 3) ensure statistical significance .
Q. What solvents and catalysts are compatible with its synthetic intermediates?
Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates. Catalysts like triethylamine or K₂CO₃ improve cyclization efficiency. Avoid protic solvents (e.g., water) to prevent premature hydrolysis .
Advanced Research Questions
Q. How can computational methods predict reactivity and stability during synthesis?
Density functional theory (DFT) models transition states and regioselectivity in cyclization steps. Quantum mechanical calculations (e.g., Gibbs free energy) identify optimal reaction pathways, reducing experimental trial-and-error .
Q. What strategies resolve contradictions in biological activity data across studies?
Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based). Standardize experimental conditions (cell lines, incubation times). Apply multivariate statistical analysis (ANOVA, PCA) to isolate confounding variables .
Q. How do structural modifications at the triazole/oxadiazole rings affect bioactivity?
Introducing electron-withdrawing groups (e.g., -CF₃) on the triazole enhances target binding affinity. Protect reactive sites (e.g., carboxamide) with tert-butoxycarbonyl (Boc) groups during derivatization to avoid side reactions .
Q. What methodologies elucidate the compound’s mechanism of action against biological targets?
Surface plasmon resonance (SPR) quantifies binding kinetics (Kd, kon/koff). X-ray crystallography or cryo-EM reveals target-binding conformations. siRNA knockdowns confirm target relevance in cellular pathways .
Q. How can reaction regioselectivity be controlled during scale-up synthesis?
Solvent polarity (e.g., DMF vs. THF) and temperature gradients (0–80°C) influence transition states. Design of experiments (DoE) optimizes parameters (e.g., solvent:solute ratio, catalyst loading) to maximize regioselectivity and yield .
Methodological Considerations
- Contradiction Analysis : When conflicting data arise (e.g., variable IC₅₀ values), use meta-analysis frameworks to assess study heterogeneity (e.g., assay sensitivity, compound batch variability) .
- Derivatization Strategies : Employ click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to append functional groups while preserving core pharmacophores .
- Bioavailability Enhancement : Prodrug formulations (e.g., ester prodrugs) or nano-encapsulation (liposomes) improve solubility and pharmacokinetics without altering target affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
